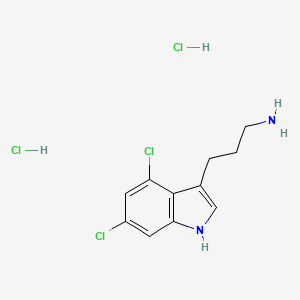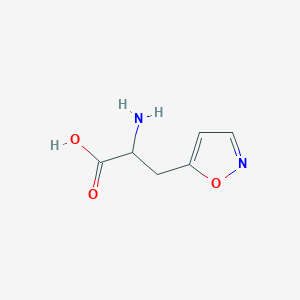
2-(Quinazolin-4-ylsulfanyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinazolin-4-ylsulfanyl)acetaldehyde is a chemical compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde typically involves the reaction of quinazoline derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of 4-chloroquinazoline with thiourea to form 4-mercaptoquinazoline, which is then reacted with acetaldehyde under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as phase-transfer catalysis and microwave-assisted reactions may be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinazolin-4-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the sulfur atom under basic conditions.
Major Products Formed
Oxidation: 2-(Quinazolin-4-ylsulfanyl)acetic acid.
Reduction: 2-(Quinazolin-4-ylsulfanyl)ethanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Quinazolin-4-ylsulfanyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Quinazolin-4-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(Quinazolin-4-ylsulfanyl)acetaldehyde is unique due to its specific structural features, including the presence of both an aldehyde group and a sulfur atom attached to the quinazoline ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H8N2OS |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-quinazolin-4-ylsulfanylacetaldehyde |
InChI |
InChI=1S/C10H8N2OS/c13-5-6-14-10-8-3-1-2-4-9(8)11-7-12-10/h1-5,7H,6H2 |
Clave InChI |
TWHCCVWZAJIEAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)SCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)






![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
